molecular formula C16H19N3O4 B3004460 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide CAS No. 941894-77-5

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide

Cat. No. B3004460
CAS RN: 941894-77-5
M. Wt: 317.345
InChI Key: ZWJQDRNHIZVRKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide involves various methodologies. One approach includes the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides, which yields 1-benzyl-2-formyloctahydroisoquinolines. This process utilizes Lewis acid catalysts such as 9-borabicyclo[3.3.1]non-9-yl triflate and can also be achieved with Bronsted acid catalysts like triflic acid and tungstophosphoric acid supported on silica gel . Another method involves the microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides catalyzed by in situ generated trimethylsilyl iodide, which significantly reduces reaction time .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . Similarly, the structure of N, N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was analyzed by X-ray diffraction, revealing a trans enantiopure form and crystallization in the monoclinic non-standard I2/a space group .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo nitration. For example, the nitration of N-cyclohexyl-N′-toluyloxamides in anhydrous nitric acid leads to various nitrated products depending on the position of the methyl group on the phenyl ring . This indicates that the compound , with a nitro group already present, could potentially undergo further nitration under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic methods. Elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy are commonly used for characterization. For instance, N-(diethylcarbamothioyl)cyclohexanecarboxamide was characterized and found to crystallize in the orthorhombic space group P212121. The structure shows a twisted conformation around the thiocarbonyl and carbonyl moieties and a delocalization of π electrons over the C–N bonds . These findings suggest that N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide would also exhibit specific spectroscopic features that could be used for its identification and characterization.

Scientific Research Applications

Catalytic Activity in Cyclohexene Oxidation

Research on new soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines highlights their synthesis, spectroscopic characterization, and catalytic activity. These complexes, synthesized from reactions involving similar compounds, exhibit significant catalytic activity in the oxidation of cyclohexene, using tert-butyl hydroperoxide and other oxidants. This catalytic process selectively oxidizes cyclohexene, demonstrating potential applications in organic synthesis and industrial processes involving cyclohexene derivatives (Saka et al., 2013).

PET Tracers for Serotonin Receptors

A study on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including compounds with structural similarities, reveals their potential as PET tracers for serotonin 5-HT(1A) receptors. These compounds demonstrate high affinity and selectivity, with promising applications in diagnosing and studying neuropsychiatric disorders (García et al., 2014).

Nitration of N-cyclohexyl-N'-toluyloxamides

The nitration of isomeric N-cyclohexyl-N'-toluyloxamides has been explored, providing insights into reactions that yield nitro-substituted products. Such reactions are crucial for further chemical transformations, including the synthesis of more complex molecules and materials with specific functional properties (Vries, 2010).

Organophosphorus Herbicide Photochemistry

A study on the photochemistry of organophosphorus herbicides, such as butamifos, presents the photoinduced transformations involving nitro and nitroso groups. This research provides valuable information for understanding the environmental fate and degradation pathways of similar compounds (Katagi, 1993).

Development of Fluorinated Amino-Heterocyclic Compounds

The synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety explores antimicrobial agents. Compounds containing nitro and fluorine elements exhibit high activity, indicating the potential for developing new antimicrobial drugs or treatments (Bawazir & Abdel-Rahman, 2018).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-15(17-10-9-12-5-2-1-3-6-12)16(21)18-13-7-4-8-14(11-13)19(22)23/h4-5,7-8,11H,1-3,6,9-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJQDRNHIZVRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide

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